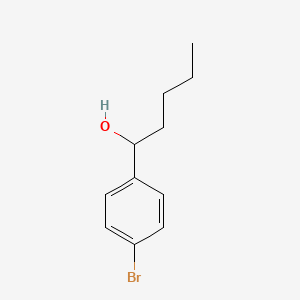
1-(4-Bromophenyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)pentan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(4-bromophenyl)pentan-1-one using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)pentan-1-one or 1-(4-Bromophenyl)pentanoic acid.
Reduction: 1-(4-Bromophenyl)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Bromophenyl)pentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)pentan-1-ol
- 1-(4-Fluorophenyl)pentan-1-ol
- 1-(4-Methylphenyl)pentan-1-ol
Comparison: 1-(4-Bromophenyl)pentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
76287-54-2 |
|---|---|
Formule moléculaire |
C11H15BrO |
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
1-(4-bromophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3 |
Clé InChI |
YEQYKXAXIPLBSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















